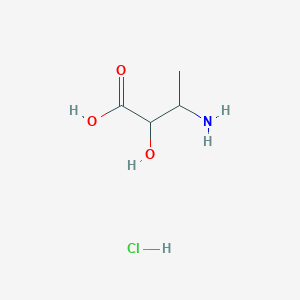
5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as DCPO and has a molecular formula of C7H4Cl2N2O.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine is not fully understood. However, studies suggest that the compound works by inhibiting the activity of certain enzymes and proteins in the body. DCPO has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects:
5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine has been found to have various biochemical and physiological effects. The compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. DCPO has also been found to have antioxidant properties, which can protect the body against oxidative stress. The compound has been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. The compound can be easily synthesized in the laboratory, making it readily available for research purposes. However, the limitations of using DCPO in lab experiments include its potential toxicity and lack of information on its long-term effects.
Future Directions
There are several future directions for the research on 5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine. One of the future directions is to study the compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to study the compound's potential as an antibacterial and antifungal agent. Further research is also needed to understand the mechanism of action of DCPO and to determine its long-term effects on the body.
Conclusion:
In conclusion, 5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research. The compound has potential applications in various fields, including the treatment of diseases and the development of new antibiotics. The synthesis of DCPO is relatively simple, and the compound can be easily obtained in the laboratory. Further research is needed to fully understand the mechanism of action of the compound and to determine its long-term effects on the body.
Synthesis Methods
The synthesis of 5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine involves the reaction of 3,5-dichlorophenyl isocyanate with hydrazine hydrate in the presence of a catalyst. The reaction takes place at room temperature and yields the desired product in good yield. The synthesis of DCPO is relatively simple, and the compound can be easily obtained in the laboratory.
Scientific Research Applications
5-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine has been extensively studied for its potential applications in various fields. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DCPO has also been studied for its antibacterial and antifungal properties. The compound has been found to be effective against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
5-(3,5-dichlorophenyl)-1,2,4-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c9-5-1-4(2-6(10)3-5)7-12-8(11)13-14-7/h1-3H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFWSKDRPKCDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC(=NO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2905627.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2905630.png)




![2-Chloro-N-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]acetamide](/img/structure/B2905641.png)


![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B2905644.png)

